molecular formula C19H25N3OS B2664914 2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034588-98-0

2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2664914
CAS No.: 2034588-98-0
M. Wt: 343.49
InChI Key: YKAWJXCGXHKUSM-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a novel organic compound that combines a phenyl group with a pyrazolo[1,5-a]pyridine moiety, linked via an acetamide bond. This unique structural framework enables a variety of biological activities, making it an interesting target for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide generally involves several key steps. Starting with the preparation of 4-(isopropylthio)benzene, an acylation reaction is carried out to introduce the acetamide group. The tetrahydropyrazolo[1,5-a]pyridine scaffold is synthesized separately and then coupled with the acetamide intermediate under suitable conditions to afford the final product.

Industrial Production Methods: Large-scale industrial production can utilize optimized versions of these reactions. Emphasis is placed on scalable and cost-effective approaches, employing catalytic systems and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes typical organic reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Employing mild oxidants like PCC (Pyridinium chlorochromate) or KMnO₄.

  • Reduction: Using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

  • Substitution: Nucleophilic substitution can be facilitated with reagents like NaOH or KOH.

Major Products: The oxidation of this compound might lead to the formation of sulfoxides or sulfones, whereas reduction could yield amines or alcohols, depending on the reactive sites involved.

Scientific Research Applications

  • Chemistry: As a synthetic intermediate in organic synthesis.

  • Biology: Investigated for its potential as a modulator of biological pathways.

  • Medicine: Potential therapeutic agent in treating certain diseases, owing to its unique molecular interactions.

  • Industry: Utilized in developing specialized materials and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. These interactions often involve binding to enzymes or receptors, which in turn modulate the activity of signaling pathways within cells. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzymatic activity or activation of receptor-mediated processes.

Comparison with Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

  • 2-(4-(ethylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Exploring these variations can offer insights into how different substituents influence the compound's properties and potential applications. Anything else you need to know about this compound?

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-14(2)24-17-8-6-15(7-9-17)11-19(23)20-12-16-13-21-22-10-4-3-5-18(16)22/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAWJXCGXHKUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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